6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid
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Overview
Description
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a but-3-en-1-yl group, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxypyridine-3-carboxylic acid with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The but-3-en-1-yl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-(But-3-EN-1-YL)-2-pyridone-3-carboxylic acid.
Reduction: Formation of 6-(But-3-EN-1-YL)-2-hydroxypyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the but-3-en-1-yl group can interact with hydrophobic pockets in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyridine-3-carboxylic acid: Lacks the but-3-en-1-yl group.
6-(But-3-EN-1-YL)-2-pyridone-3-carboxylic acid: Contains a ketone group instead of a hydroxyl group.
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-methanol: Contains an alcohol group instead of a carboxylic acid group.
Uniqueness
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid is unique due to the presence of both a but-3-en-1-yl group and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-but-3-enyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-3-4-7-5-6-8(10(13)14)9(12)11-7/h2,5-6H,1,3-4H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVZEVHZIPBPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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